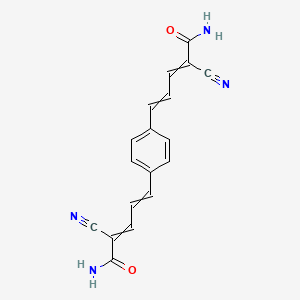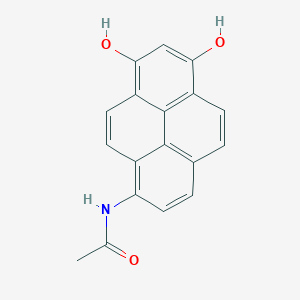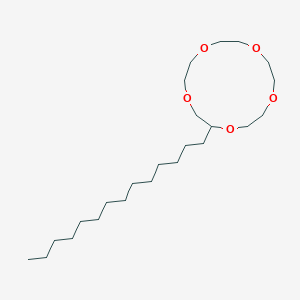
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane, also known as a derivative of 15-Crown-5, is a macrocyclic polyether. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations. Crown ethers are widely used in chemistry due to their unique properties, such as their ability to solubilize salts in nonpolar solvents and their role as phase transfer catalysts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the alkylation of 15-Crown-5 with a tetradecyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of crown ethers, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through distillation or recrystallization .
化学反応の分析
Types of Reactions
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly alkali and alkaline earth metals.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of ether linkages.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when complexed with certain metal ions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like sodium chloride or potassium iodide in polar solvents.
Substitution: Requires nucleophiles such as alkoxides or amines under basic conditions.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with sodium ions results in a stable sodium-crown ether complex, while nucleophilic substitution can yield various alkylated derivatives .
科学的研究の応用
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for 2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, making it useful in various chemical processes .
類似化合物との比較
Similar Compounds
15-Crown-5: The parent compound, known for its ability to complex with smaller cations like sodium and potassium.
18-Crown-6: Another crown ether with a larger ring size, suitable for complexing larger cations like potassium and cesium.
12-Crown-4: A smaller crown ether that complexes well with lithium ions.
Uniqueness
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its long alkyl chain, which imparts additional hydrophobic properties. This makes it particularly useful in applications where solubility in nonpolar solvents is required, and it can also influence the stability and selectivity of the complexes formed .
特性
CAS番号 |
92588-90-4 |
|---|---|
分子式 |
C24H48O5 |
分子量 |
416.6 g/mol |
IUPAC名 |
2-tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C24H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-23-28-20-19-26-16-15-25-17-18-27-21-22-29-24/h24H,2-23H2,1H3 |
InChIキー |
KFAWUUKWSXSYNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC1COCCOCCOCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
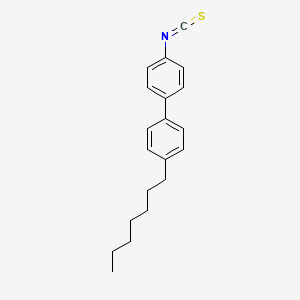
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)


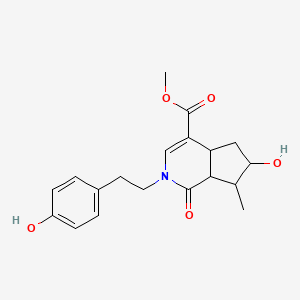

![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
